molecular formula C20H19BrN2O4 B11588763 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11588763
M. Wt: 431.3 g/mol
InChI Key: QDNYYSKSAQKCQC-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative under basic conditions. The reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles, which enhance the efficiency and yield of the reaction . The reaction is carried out at room temperature, making it an environmentally friendly and cost-effective method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-oxo-4H-chromene-3-carbonitrile.

    Reduction: Formation of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-amine.

    Substitution: Formation of 2-amino-4-(3-substituted-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in rapidly proliferating cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H19BrN2O4/c1-3-25-17-8-11(7-15(21)19(17)26-4-2)18-13-6-5-12(24)9-16(13)27-20(23)14(18)10-22/h5-9,18,24H,3-4,23H2,1-2H3

InChI Key

QDNYYSKSAQKCQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC

Origin of Product

United States

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